![molecular formula C11H9BrN2O B14770582 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)
3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one: is a heterocyclic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their anti-cancer properties, showing significant antiproliferative activity against various cancer cell lines .
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, making them candidates for drug development .
Industry: Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex heterocyclic structures .
Mécanisme D'action
The mechanism of action of 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. In the context of its anti-cancer activity, the compound is believed to interfere with DNA synthesis and cell division, leading to the inhibition of cancer cell proliferation . Molecular docking studies have shown that it can bind to the active sites of certain enzymes, disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the bromine atom, which can significantly alter its chemical properties and biological activity.
2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one:
Uniqueness: The presence of the bromine atom in 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one makes it unique compared to its analogs. This halogen atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications .
Propriétés
Formule moléculaire |
C11H9BrN2O |
|---|---|
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
3-bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9BrN2O/c12-9-5-7-6-3-1-2-4-8(6)13-10(7)11(15)14-9/h1-5,7,10,13H,(H,14,15) |
Clé InChI |
ZQUSFHUDKWQISB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3C=C(NC(=O)C3N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


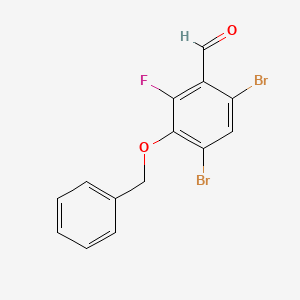
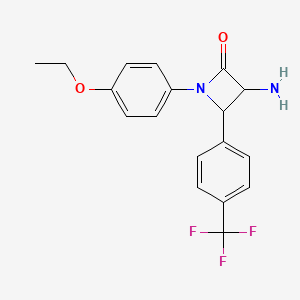
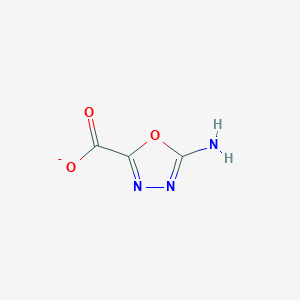

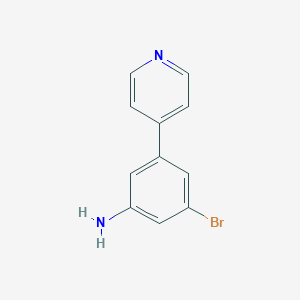
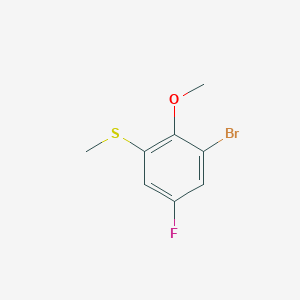
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
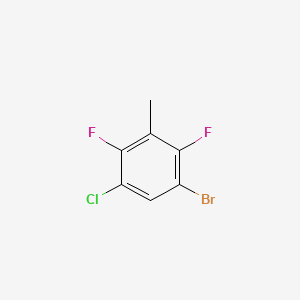
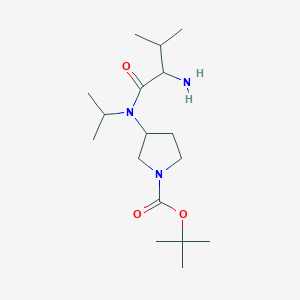
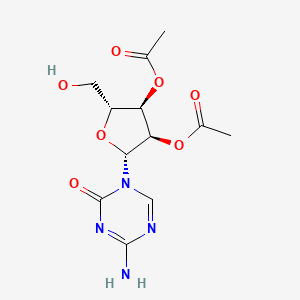
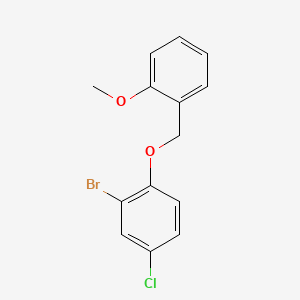
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B14770572.png)
